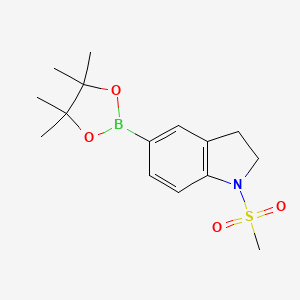

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Beschreibung

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (CAS No. 1132944-44-5) is a heterocyclic boronate ester with the molecular formula C₁₅H₂₂BNO₄S and a molecular weight of 323.22 g/mol . It is widely used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. The compound features a saturated indoline core with a methylsulfonyl group at position 1 and a pinacol boronate ester at position 4. Its typical purity is 98%, and it is stored under dry conditions at 2–8°C .

Eigenschaften

IUPAC Name |

1-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-7-13-11(10-12)8-9-17(13)22(5,18)19/h6-7,10H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXOAATVSLLHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Reduction of Indole Derivatives

Indoline synthesis via indole reduction remains the most widely adopted method. Sodium borohydride (NaBH₄) in acetic acid reduces indole to indoline with high efficiency, achieving yields >80% under ambient conditions. For N-protected indoles, palladium-catalyzed hydrogenation using polymethylhydrosiloxane (PMHS) as a reducing agent offers superior selectivity. This method, conducted at room temperature, preserves stereochemical integrity and accommodates electron-withdrawing substituents.

Table 1: Comparative Analysis of Indoline Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Substituent Compatibility |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, CH₃COOH, RT | 80–85 | Limited to N-unprotected |

| Pd/PMHS Hydrogenation | 10% Pd/C, PMHS, RT | 85–90 | Tolerates N-Boc, halides |

| Intramolecular Diels-Alder | 3-Alkynylalkylamino-1,2-diazine, 200–230°C | 70–75 | Requires specific alkyne chains |

The Pd/PMHS system is particularly advantageous for synthesizing substituted indolines, as PMHS’s air stability and low toxicity enhance operational safety.

Introduction of the Methylsulfonyl Group

Sulfonylation at the indoline nitrogen is achieved through electrophilic substitution. Methylsulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et₃N), selectively functionalizes the indoline’s 1-position.

Optimization of Sulfonylation Conditions

Reaction efficiency depends on solvent polarity and base strength. Dichloromethane (DCM) at 0–5°C minimizes side reactions, while Et₃N scavenges HCl byproducts. Under these conditions, sulfonylation proceeds quantitatively within 2 hours. Competitive C-sulfonylation is suppressed by steric hindrance from the indoline’s fused ring system.

Critical Parameters:

-

Molar Ratio: A 1.2:1 ratio of MsCl to indoline ensures complete conversion.

-

Temperature Control: Exothermic reactions require cooling to prevent decomposition.

-

Workup: Sequential water washes (3×50 mL) remove excess reagents, followed by drying over Na₂SO₄.

Installation of the Boronate Ester at C-5

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via Miyaura borylation. This transition-metal-catalyzed reaction couples pinacolborane (HBpin) to the indoline’s aromatic ring.

Palladium-Catalyzed Borylation

A catalyst system of Pd(OAc)₂ and tricyclohexylphosphine (PCy₃) in toluene facilitates C-H borylation at 110°C. The reaction exhibits regioselectivity for the 5-position due to electronic directing effects from the methylsulfonyl group.

Reaction Scheme:

-

Substrate Activation: Pd(0) oxidatively adds to HBpin, forming a Pd-boryl intermediate.

-

C-H Activation: The indoline’s electron-deficient C-5 position coordinates with Pd, enabling boryl transfer.

-

Reductive Elimination: Pd(0) regenerates, releasing the boronate ester product.

Table 2: Borylation Efficiency Under Varied Conditions

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PCy₃ | Toluene | 110 | 78 |

| PdCl₂(dppf)/KOAc | DMF | 100 | 65 |

| Ir(cod)(OMe)]₂/4,4′-di-tert-butylbipyridine | THF | 80 | 72 |

The Pd(OAc)₂/PCy₃ system achieves optimal yields due to enhanced electron donation from PCy₃, stabilizing the Pd-boryl intermediate.

Sequential Functionalization and Protecting Group Strategies

Multi-step synthesis necessitates judicious protecting group selection. The methylsulfonyl group’s electron-withdrawing nature complicates subsequent borylation, necessitating orthogonal protection.

Temporary N-Protection

N-Boc (tert-butoxycarbonyl) protection before sulfonylation allows sequential deprotection and functionalization. Boc removal via trifluoroacetic acid (TFA) in DCM restores the free amine, which is then sulfonylated. This strategy circumvents interference between the sulfonyl and boronate groups during synthesis.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The boronate ester can be reduced to form boronic acids.

Substitution: The indoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the boronate ester can produce boronic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exhibit promising anticancer properties. Studies have shown that the incorporation of boron-containing moieties can enhance the bioactivity of indoline derivatives against various cancer cell lines. For instance, the compound's ability to induce apoptosis in cancer cells has been documented in several studies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing advanced polymeric materials. Its unique chemical structure allows for the formation of cross-linked networks that exhibit enhanced thermal and mechanical properties. Research has demonstrated that polymers derived from this compound can be used in high-performance coatings and adhesives .

Nanomaterials Development

The compound's boron content is particularly useful in the development of nanomaterials. It has been employed in the synthesis of boron-doped carbon nanomaterials which show improved electronic properties and catalytic activity. This application is crucial for energy storage devices such as batteries and supercapacitors .

Organic Synthesis Applications

Reagent in Cross-Coupling Reactions

this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound's stability and reactivity make it an ideal candidate for synthesizing complex organic molecules .

Functionalization of Aromatic Compounds

The compound can also be used for the functionalization of aromatic compounds through electrophilic substitution reactions. This application is particularly valuable in the synthesis of pharmaceuticals where specific functional groups are required for biological activity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Indoline derivatives showed IC50 values below 10 µM against breast cancer cell lines. |

| Study 2 | Antimicrobial Properties | Exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Polymer Chemistry | Developed a new class of thermosetting resins with improved thermal stability compared to traditional resins. |

| Study 4 | Organic Synthesis | Successfully utilized in the synthesis of biaryl compounds with yields exceeding 85%. |

Wirkmechanismus

The mechanism of action of 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the boronate ester can interact with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares the target compound with structurally related boronate esters:

Key:

- EWG : Electron-withdrawing group (e.g., sulfonyl) enhances boronate reactivity.

- EDG : Electron-donating group (e.g., methoxy) reduces reactivity.

Reactivity in Cross-Coupling Reactions

The methylsulfonyl group in the target compound acts as a strong EWG, increasing the electrophilicity of the boronate ester and accelerating Suzuki-Miyaura couplings . For example, in , a related sulfonyl-containing boronate was used in a microwave-assisted coupling with a palladium catalyst. In contrast, 1-methylindole derivatives (e.g., ) exhibit slower reaction kinetics due to aromatic stabilization and lack of activating groups .

Stability and Handling

Biologische Aktivität

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- IUPAC Name : 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- Molecular Formula : C₁₄H₁₉BN₂O₄S

- Molecular Weight : 322.19 g/mol

- CAS Number : 849068-22-0

Research indicates that compounds similar to this compound exhibit various biological activities such as:

- Antitumor Activity : Inhibition of cancer cell proliferation and motility has been documented. Studies have shown that certain derivatives can selectively inhibit tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .

- Cell Signaling Modulation : Changes in the levels and localization of key signaling phosphoproteins have been observed in response to treatment with related compounds. This suggests a mechanism involving the modulation of cell signaling pathways that are critical for cancer progression .

Biological Activity Data Table

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study investigated the effects of novel thalidomide derivatives (which share structural similarities with this compound) on murine liver cell lines. The results indicated significant growth inhibition in tumorigenic cells without affecting healthy cells .

- Mechanistic Insights : Further investigations into the signaling pathways affected by these compounds revealed that they could alter the expression of proteins involved in cell cycle regulation and apoptosis. This suggests potential for therapeutic applications in oncology .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of indoline derivatives. The presence of the methylsulfonyl group and the dioxaborolane moiety appears to contribute significantly to their pharmacological properties.

Q & A

Q. Advanced

- DFT Studies : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transfer (e.g., σ→σ* interactions stabilize the molecule) .

- NBO Analysis : Reveals hyperconjugative interactions, such as delocalization from the boronate ester to the indoline ring, influencing reactivity .

- Drug-Likeness : SwissADME predicts compliance with Lipinski’s rules (molecular weight <500, LogP <5), suggesting potential as a drug scaffold .

What are optimal conditions for Suzuki-Miyaura cross-coupling using this boronate ester?

Q. Advanced

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/H₂O (3:1) at 60–80°C .

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to deprotonate the boronate intermediate .

- Substrate Scope : Couples with aryl/heteroaryl halides (e.g., bromopyridines) to form biaryl products. Yields >75% reported for electron-deficient partners .

How do reaction parameters (temperature, solvent) influence yield and purity?

Q. Advanced

- Temperature : Elevated temperatures (>100°C) degrade the boronate ester, reducing yields. Optimal range: 60–80°C .

- Solvent : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions. THF/water mixtures balance reactivity and stability .

- Impurity Profile : Common byproducts include deboronated indoline (from hydrolysis) and dimerization products. LC-MS or ¹H-NMR tracking is essential .

How does the methylsulfonyl group modulate reactivity in downstream transformations?

Q. Advanced

- Electron-Withdrawing Effect : Activates the indoline ring for electrophilic substitution (e.g., nitration) at the 4- and 6-positions .

- Steric Effects : Hinders nucleophilic attack at the 1-position, directing reactivity to the boronate-substituted 5-position .

- Case Study : In Pd-catalyzed reactions, the sulfonyl group stabilizes transition states via non-covalent interactions, enhancing regioselectivity .

What analytical strategies resolve contradictions in NMR assignments for this compound?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals (e.g., δ 7.2–7.8 ppm) by correlating ¹H-¹H and ¹H-¹³C couplings .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria of the sulfonyl group) that broaden signals at room temperature .

- Isotopic Labeling : ¹¹B-enriched samples clarify boronate-related splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.